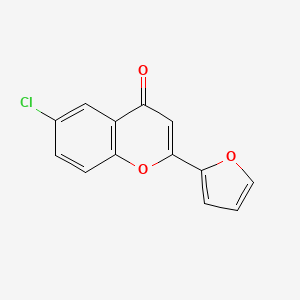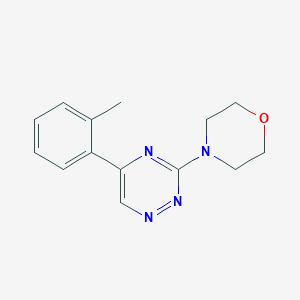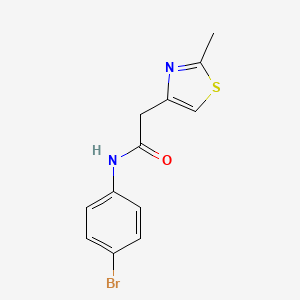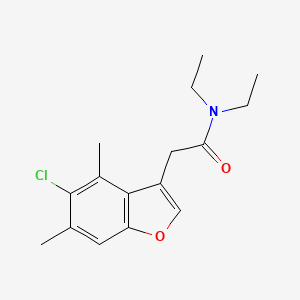![molecular formula C10H9ClN4O B4982039 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, also known as CCTO, is a compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. CCTO belongs to the class of triazine compounds, which are known for their diverse biological activities and chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell proliferation and survival. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to inhibit the activity of various protein kinases, including Akt and ERK, which are involved in cell survival and proliferation. In addition, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and physiological effects
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of various signaling pathways. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to exhibit antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. In addition, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. However, further studies are needed to fully understand the biochemical and physiological effects of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its potent antitumor and antimicrobial activity, making it a promising candidate for the development of new drugs. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics. In addition, further studies are needed to fully understand the toxicity and safety profile of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one.
Direcciones Futuras
There are several future directions for the research on 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one. One direction is to further investigate the mechanism of action of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, particularly its inhibition of topoisomerase II and protein kinases. Another direction is to explore the potential applications of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one in other fields, such as material science and agriculture. In addition, further studies are needed to fully understand the toxicity and safety profile of 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one, as well as its pharmacokinetics and pharmacodynamics. Overall, the research on 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has shown promising results and has the potential to lead to the development of new drugs and materials.
Métodos De Síntesis
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one can be synthesized using various methods, including the reaction of 3-chloroaniline with 2,4,6-trimethyl-1,3,5-triazine and the reaction of 3-chloroaniline with cyanuric chloride. The former method involves the condensation of 3-chloroaniline with 2,4,6-trimethyl-1,3,5-triazine in the presence of a base such as potassium carbonate or sodium hydroxide. The latter method involves the reaction of 3-chloroaniline with cyanuric chloride in the presence of a base such as triethylamine or pyridine. Both methods yield 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one as a white crystalline solid with a melting point of 244-246°C.
Aplicaciones Científicas De Investigación
5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has also been shown to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antimicrobial agents. In agriculture, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides. In material science, 5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one has been shown to exhibit ferroelectric and dielectric properties, making it a potential candidate for the development of new electronic devices.
Propiedades
IUPAC Name |
5-(3-chloroanilino)-6-methyl-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-6-9(13-10(16)15-14-6)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZREEQKQCBYOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![N~1~-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N~1~,N~2~-dimethyl-N~2~-(4-pyridinylmethyl)glycinamide](/img/structure/B4981979.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)


![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)



![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-(5-bromo-2-methoxyphenyl)acrylamide](/img/structure/B4982047.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)